![molecular formula C7H6BrN3 B1373139 6-bromo-7-methyl-1H-imidazo[4,5-b]pyridine CAS No. 91996-63-3](/img/structure/B1373139.png)
6-bromo-7-methyl-1H-imidazo[4,5-b]pyridine
Vue d'ensemble
Description
6-Bromo-7-methyl-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that features a fused imidazole and pyridine ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its structural similarity to purines, which are key components of nucleic acids.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-7-methyl-1H-imidazo[4,5-b]pyridine typically involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to form 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine. This intermediate can then undergo various modifications, such as alkylation reactions, to introduce different substituents . The reaction conditions often involve phase transfer catalysis in a solid-liquid system, which helps in isolating the desired regioisomers .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
C2-Arylation via Direct C–H Functionalization
This compound undergoes regioselective C2-arylation under transition-metal catalysis, enabling rapid diversification of the imidazo[4,5-b]pyridine core. Key findings include:
Mechanistic Insight : The reaction proceeds via a concerted metallation-deprotonation (CMD) pathway , where copper(I) iodide coordinates to the N3 nitrogen, activating the C2 position for electrophilic substitution .
Alkylation at N3 Position
The N3 nitrogen exhibits nucleophilic character, enabling alkylation under mild phase-transfer conditions:
Reagent | Conditions | Product | Key Structural Feature | Source |
---|---|---|---|---|
Ethyl bromoacetate | K₂CO₃, TBAB, DMF, 48h | Ethyl 2-(6-bromo-7-methylimidazo[4,5-b]pyridin-3-yl)acetate | Dihedral angle: 28.5° with phenyl ring |
Application : Alkylated derivatives show enhanced solubility for further functionalization .
Nucleophilic Substitution at C6 Bromine
The C6 bromine participates in cross-coupling reactions, enabling C–C bond formation:
Limitation : Steric hindrance from the C7 methyl group reduces reactivity in bulkier coupling partners .
Oxidative Cyclocondensation
The compound reacts with aldehydes to form extended π-conjugated systems:
Aldehyde | Conditions | Product | Yield | Source |
---|---|---|---|---|
Benzaldehyde | H₂O/EtOH (1:1), air, rt, 48h | 2-Phenylimidazo[4,5-b]pyrido[3,2-e]pyrazine | 68% |
Mechanism : Involves imine formation followed by air-oxidative cyclization (Sch. 4 in ).
Biological Relevance of Reaction Products
Derivatives synthesized via these reactions exhibit notable activities:
Derivative | Biological Activity | IC₅₀/EC₅₀ | Source |
---|---|---|---|
2-Aryl-C2-substituted | CDK2 inhibition | 0.18–1.2 µM | |
6-(4-Fluorophenyl) | Antiproliferative (MCF-7 cells) | 4.7 µM |
Comparative Reactivity Analysis
Key factors influencing reaction outcomes:
Position | Reactivity Drivers |
---|---|
C2 | Electron-deficient due to adjacent nitrogens; susceptible to electrophilic attack |
C6 Br | Polarizable leaving group; amenable to Pd/Zn-mediated couplings |
N3 | Basic nitrogen (pKₐ ~8.1); readily alkylated under mild conditions |
This compound’s multifunctional reactivity enables precise structural modifications critical for drug discovery. The bromine atom serves as a handle for late-stage diversification, while the methyl group provides steric control over regioselectivity. Ongoing research focuses on developing enantioselective C–H functionalization protocols to access chiral imidazo[4,5-b]pyridine derivatives .
Applications De Recherche Scientifique
Medicinal Chemistry Applications
Structural Features and Biological Activity
The compound features a fused imidazole and pyridine ring system, which is characteristic of many biologically active molecules. The presence of bromine and methyl groups enhances its interaction with biological targets, making it a valuable candidate in drug discovery .
Antitubercular Activity
Recent studies have highlighted the potential of 6-bromo-7-methyl-1H-imidazo[4,5-b]pyridine derivatives as antitubercular agents. These compounds have shown promising activity against Mycobacterium tuberculosis, specifically targeting the decaprenyl-phosphoryl-ribose 2′-epimerase (DprE1) enzyme, which is a novel target for tuberculosis treatment. The derivatives synthesized demonstrated minimum inhibitory concentrations (MIC) ranging from 0.5 to 0.8 μmol/L, indicating their potency against the pathogen .
Antimicrobial Properties
Broad-Spectrum Antimicrobial Activity
The imidazo[4,5-b]pyridine scaffold has been associated with various antimicrobial properties. Compounds derived from this structure have been evaluated for their efficacy against bacteria such as Escherichia coli and Bacillus cereus. These studies indicate that modifications to the imidazo[4,5-b]pyridine structure can enhance antibacterial activity, with some derivatives displaying significant inhibition constants in molecular docking studies .
Synthesis of Bioactive Derivatives
Synthetic Routes
Several synthetic pathways for producing this compound have been developed, allowing for the generation of various derivatives with tailored biological activities. These synthetic methods often involve the use of substituted aromatic aldehydes and can yield compounds with enhanced pharmacological profiles .
Compound Name | Structure | Unique Features |
---|---|---|
6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine | Structure | Contains a methyl group at the second position; exhibits similar biological activities. |
6-Chloro-7-methyl-1H-imidazo[4,5-b]pyridine | Structure | Chlorine substituent may affect reactivity and binding properties compared to bromine. |
2-Methylimidazo[4,5-b]pyridine | Structure | Lacks halogen substitution; primarily studied for its carcinogenic properties. |
Case Study: Antitubercular Activity Assessment
In a study aimed at exploring new antitubercular agents, researchers synthesized several derivatives of this compound. These compounds were subjected to in vitro testing against Mycobacterium tuberculosis and demonstrated significant activity, particularly those modified to enhance binding affinity to DprE1. The computational modeling provided insights into the binding interactions, revealing potential for further development into therapeutic agents against tuberculosis .
Case Study: Antimicrobial Efficacy
Another investigation focused on evaluating the antimicrobial properties of various imidazo[4,5-b]pyridine derivatives against common bacterial strains. The results indicated that specific modifications led to increased potency against Escherichia coli and Bacillus cereus, suggesting that these compounds could serve as templates for developing new antibiotics in response to rising antibiotic resistance issues .
Mécanisme D'action
The mechanism of action of 6-bromo-7-methyl-1H-imidazo[4,5-b]pyridine involves its interaction with various molecular targets. For instance, it can act as a GABA_A receptor agonist, influencing neurotransmission in the central nervous system . Additionally, it may inhibit certain enzymes, thereby affecting metabolic pathways crucial for the survival of pathogens or cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[4,5-c]pyridine: Another fused heterocyclic compound with similar biological activities.
Imidazo[1,5-a]pyridine: Known for its use in various therapeutic applications.
Imidazo[1,2-a]pyridine: Commonly found in drugs like zolimidine and ambien.
Uniqueness
6-Bromo-7-methyl-1H-imidazo[4,5-b]pyridine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Its bromine and methyl groups provide sites for further functionalization, making it a versatile intermediate in synthetic chemistry .
Activité Biologique
6-Bromo-7-methyl-1H-imidazo[4,5-b]pyridine is a member of the imidazo[4,5-b]pyridine family, which has garnered attention due to its diverse biological activities. This compound exhibits potential in various therapeutic areas, including oncology and infectious diseases. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The imidazo[4,5-b]pyridine scaffold is characterized by a fused ring system that resembles purine bases, contributing to its biological relevance. The presence of bromine and methyl substituents at specific positions enhances its pharmacological profile.
Anticancer Activity
Research indicates that imidazo[4,5-b]pyridine derivatives, including this compound, exhibit significant anticancer properties. These compounds have been studied as inhibitors of various kinases involved in cancer progression:
- Aurora Kinases : A study demonstrated that derivatives of imidazo[4,5-b]pyridine can effectively inhibit Aurora kinases, which are crucial for cell division. The structure-activity relationship (SAR) analysis revealed that modifications at the 7-position can enhance inhibitory potency against these kinases .
- GSK-3 Inhibition : Another research highlighted the compound's ability to inhibit glycogen synthase kinase 3 (GSK-3), a target implicated in cancer and neurodegenerative diseases. Variations in substituents significantly influenced the inhibition efficacy .
Antiviral Activity
Imidazo[4,5-b]pyridine derivatives have also shown antiviral properties:
- Hepatitis B Virus (HBV) : Compounds from this class demonstrated competitive inhibition of HBV replication. Notably, certain derivatives effectively reduced levels of HBV DNA and RNA in infected cells .
Antiparasitic Activity
The antiparasitic potential of imidazo[4,5-b]pyridine derivatives has been explored in the context of Trypanosoma brucei:
- Trypanosomiasis : Screening assays identified several compounds with sub-micromolar activity against T. brucei. The most potent compound exhibited an EC50 value of 80 nM with minimal toxicity toward mammalian cells .
The biological activity of this compound is attributed to its ability to interact with specific protein targets through various mechanisms:
- Enzyme Inhibition : The compound's structure allows it to bind to active sites on kinases and other enzymes, disrupting their function and leading to downstream effects on cell proliferation and survival.
- Molecular Interactions : Docking studies have elucidated the binding modes of these compounds at molecular levels, highlighting critical interactions with amino acid residues within target proteins .
Case Studies and Research Findings
Propriétés
IUPAC Name |
6-bromo-7-methyl-1H-imidazo[4,5-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-4-5(8)2-9-7-6(4)10-3-11-7/h2-3H,1H3,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVEGORLAVIFJMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC=C1Br)N=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30704483 | |
Record name | 6-Bromo-7-methyl-1H-imidazo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30704483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91996-63-3 | |
Record name | 6-Bromo-7-methyl-1H-imidazo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30704483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 91996-63-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.